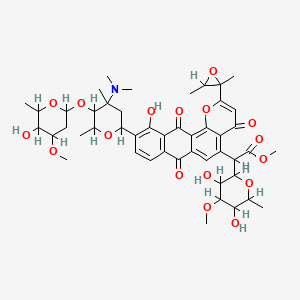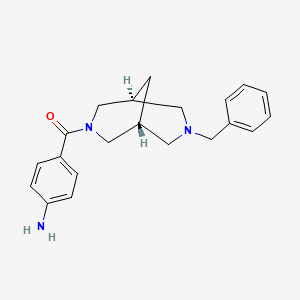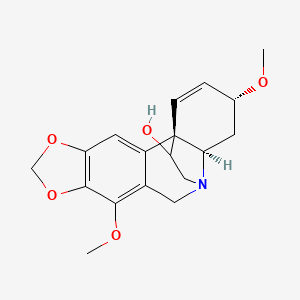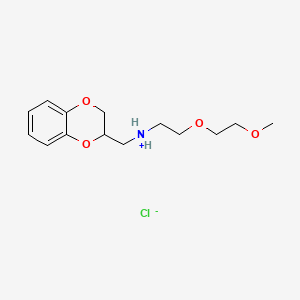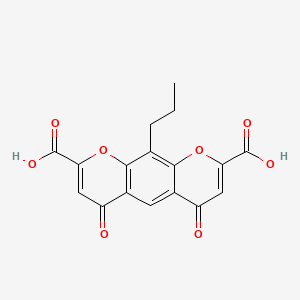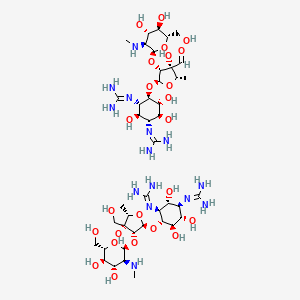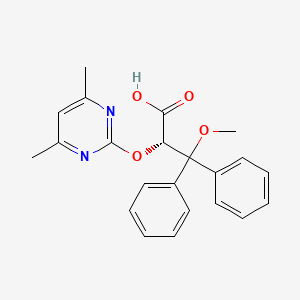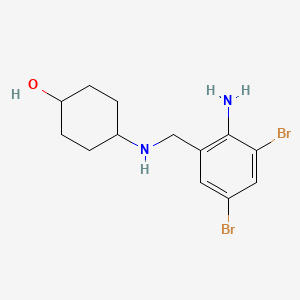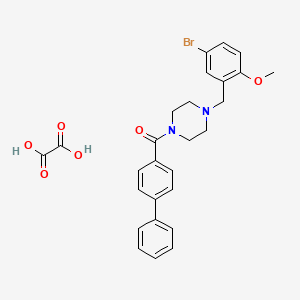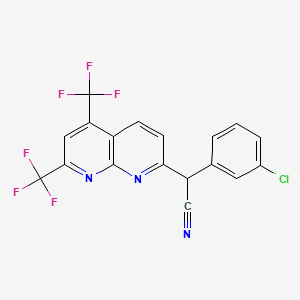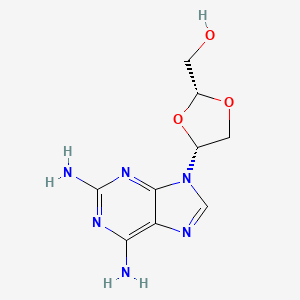
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline
Overview
Description
BIO-013077-01 is a potent inhibitor of the transforming growth factor-beta (TGF-β) family type I receptors. It is a pyrazole-based compound with the molecular formula C₁₇H₁₃N₅ and a molecular weight of 287.32 g/mol . This compound is primarily used in scientific research to study the TGF-β signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, adhesion, migration, and apoptosis .
Mechanism of Action
Target of Action
The primary target of BIO-013077-01 is ALK5 , a type of serine/threonine kinase receptor . ALK5 plays a crucial role in the TGF-β signaling pathway, which regulates a wide range of cellular functions .
Mode of Action
BIO-013077-01 acts as an inhibitor of ALK5 . It binds to the ALK5 receptor and inhibits its phosphorylation . This inhibition disrupts the normal function of the receptor, leading to changes in the downstream signaling pathway .
Biochemical Pathways
The TGF-β signaling pathway is the primary biochemical pathway affected by BIO-013077-01 . This pathway regulates various cellular functions, including cell proliferation, differentiation, adhesion, migration, and apoptosis . By inhibiting ALK5, BIO-013077-01 disrupts the TGF-β signaling pathway, leading to downstream effects on these cellular functions .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of ALK5 by BIO-013077-01 leads to a decrease in the phosphorylation of this receptor . This results in the disruption of the TGF-β signaling pathway, affecting various cellular functions regulated by this pathway .
Action Environment
The action, efficacy, and stability of BIO-013077-01 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIO-013077-01 involves the formation of a pyrazole ring, which is a common structural motif in many biologically active compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of BIO-013077-01 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and consistency of the product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
BIO-013077-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Substitution reactions are common, where different substituents can be introduced to the pyrazole ring to alter its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions are typically derivatives of BIO-013077-01 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s biological activity .
Scientific Research Applications
BIO-013077-01 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of TGF-β inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated TGF-β signaling, such as cancer, fibrosis, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the TGF-β pathway
Comparison with Similar Compounds
BIO-013077-01 is unique among TGF-β inhibitors due to its specific chemical structure and high potency. Similar compounds include:
LY2109761: Another TGF-β receptor inhibitor with a different chemical structure.
SB-431542: A selective inhibitor of the TGF-β type I receptor ALK5.
A 83-01: A potent inhibitor of TGF-β type I receptors with a different pyrazole-based structure.
These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications in research and therapy.
Properties
IUPAC Name |
6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLYXCHOKEODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440482 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746667-48-1 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


